molecular formula C11H13NOS B263674 N,N-diallyl-2-thiophenecarboxamide

N,N-diallyl-2-thiophenecarboxamide

Cat. No.: B263674
M. Wt: 207.29 g/mol
InChI Key: DZTJWVYVBJFHTB-UHFFFAOYSA-N
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Description

N,N-diallyl-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two allyl groups attached to the nitrogen atom of the carboxamide functional group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-thiophenecarboxamide typically involves the amidation of thiophene-2-carboxylic acid with diallylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Commonly used catalysts include coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-diallyl-2-thiophenecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diallyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Thiophene-2-carboxamide: Lacks the diallyl groups, resulting in different chemical and biological properties.

    N,N-Dimethylthiophene-2-carboxamide: Contains dimethyl groups instead of diallyl groups, leading to variations in reactivity and applications.

    Thiophene-2-carboxylic acid: The parent compound without the amide functional group.

Uniqueness: N,N-diallyl-2-thiophenecarboxamide is unique due to the presence of diallyl groups, which can enhance its reactivity and potential biological activities. The diallyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H13NOS/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2

InChI Key

DZTJWVYVBJFHTB-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CS1

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CS1

Origin of Product

United States

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